molecular formula C10H11N3O2 B3103726 N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide CAS No. 14484-06-1

N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide

Cat. No. B3103726
CAS RN: 14484-06-1
M. Wt: 205.21 g/mol
InChI Key: NPMBQNJNAYZVJC-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)ethylenediamine is a compound that has been used in various applications. It is an important intermediate in the manufacture of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners . It is also used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts . It can be used as a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes .

Scientific Research Applications

PARP Inhibition in Cancer Therapy

  • The nuclear enzyme poly(ADP-ribose) polymerase (PARP) facilitates the repair of DNA strand breaks. Inhibitors of PARP, including derivatives of 1H-benzimidazole-4-carboxamides, have clinical potential in cancer therapy by potentiating radiotherapy and the cytotoxicity of chemotherapy (White et al., 2000).

Antioxidant and Antiproliferative Activity

  • Benzimidazole/benzothiazole-2-carboxamides with various substitutions have shown promising antioxidative and antiproliferative activities in vitro, highlighting their potential as cancer treatment agents (Cindrić et al., 2019).

Antimicrobial and Antioxidant Properties

  • Benzimidazole carboxamide derivatives exhibit significant antimicrobial activity against various microorganisms and possess radical scavenging and ferrous ion chelating activity, demonstrating their potential as antimicrobial and antioxidant agents (Sindhe et al., 2016).

Drug Design and Molecular Analysis

  • The role of iron complexation, strain, and water in the binding of benzimidazole inhibitors was crucial in understanding the structure-activity relationship for hypoxia-inducible factor prolyl hydroxylase 2 inhibitors, providing insights into drug design processes (Bembenek et al., 2019).

properties

IUPAC Name

N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-6-5-11-10(15)9-12-7-3-1-2-4-8(7)13-9/h1-4,14H,5-6H2,(H,11,15)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMBQNJNAYZVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was purged with nitrogen and charged with 1H-benzo[d]imidazole-2-carboxylic acid (1.50 g, 9.26 mmol) and thionyl chloride (10 mL). After heating at reflux for 16 h, the suspension was cooled to room temperature and filtered. The filter cake was washed with toluene (10 mL) and dried under vacuum at room temperature for 5 h. The resulting solid was charged into a 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser, followed by chloroform (10 mL) and 2-hydroxyethylamine (559 mg, 9.17 mmol). After stirring at reflux for 16 h, the reaction mixture was concentrated under reduced pressure, and the resulting residue was triturated with water (20 mL) and dried in a vacuum oven at 45° C. to afford a 73% yield (1.41 g) of 152a as a white solid: mp 194-195° C.; 1H NMR (500 MHz, DMSO-d6) d 13.13 (s, 1H), 8.74 (s, 1H), 7.71-7.29 (m, 4H), 4.80 (s, 1H), 3.55 (dd, 2H, J=10.5, 5.5 Hz), 3.38 (dd, 2H, J=10.5, 5.5 Hz); MS (APCI+) m/z 206.6 (M+H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
559 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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